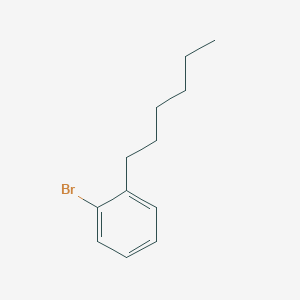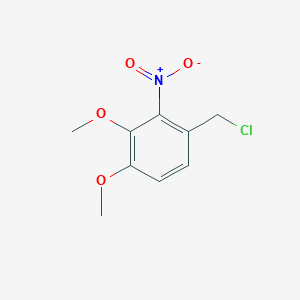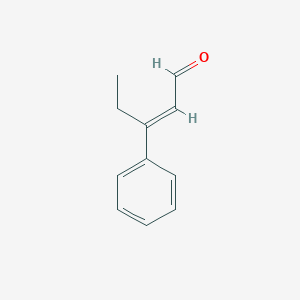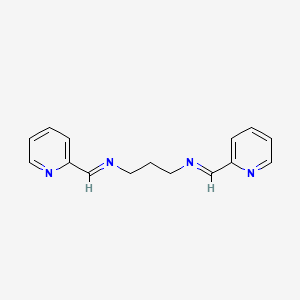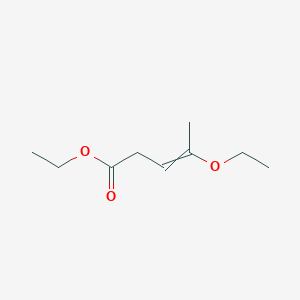![molecular formula C20H15N5 B14672047 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 38124-69-5](/img/structure/B14672047.png)
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by its unique structure, which includes two phenyl groups and a phenyldiazenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with an appropriate diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various bioactive molecules.
Benzotriazole: Used as a corrosion inhibitor and in the synthesis of dyes. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties
Eigenschaften
CAS-Nummer |
38124-69-5 |
|---|---|
Molekularformel |
C20H15N5 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2,5-diphenyltriazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C20H15N5/c1-4-10-16(11-5-1)19-20(22-21-17-12-6-2-7-13-17)24-25(23-19)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
KTIIOWYKXOVWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=C2N=NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
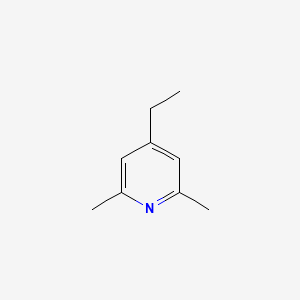
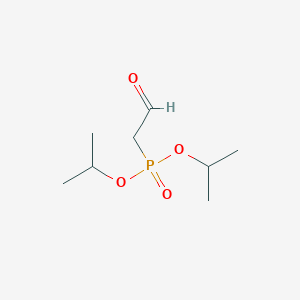

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)



